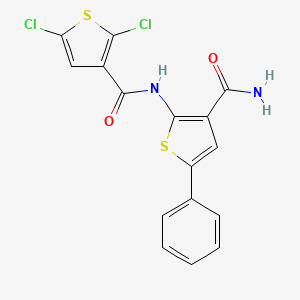
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-Carbamoyl-5-phenyl-thiophen-2-yl)-succinamic acid” is a chemical compound with the molecular formula C15H14N2O4S and a molecular weight of 318.353 . Another related compound is “N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxybenzofuran-2-carboxamide” with a molecular formula of C21H16N2O4S and a molecular weight of 392.43.
科学的研究の応用
Synthesis and Antimicrobial Properties
Researchers have synthesized a range of compounds with structural similarities to N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide, demonstrating significant antibacterial and antimicrobial activities. For example, a study by Limban et al. (2011) on the synthesis of acylthioureas showed potential in developing novel antimicrobial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Another research by Atta and Abdel‐Latif (2021) focused on the anticancer activity of thiophene-2-carboxamide derivatives, highlighting the potential of such compounds in inhibiting cancer cell growth through structural modifications (Atta & Abdel‐Latif, 2021).
Green Chemistry Approaches
Sowmya et al. (2018) discussed the synthesis of thiophenyl pyrazoles and isoxazoles, adopting green chemistry methodologies to produce compounds with potential antibacterial and antifungal activities. This study exemplifies the application of eco-friendly synthesis techniques in creating bioactive molecules (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Electrosynthesis and Electrochromic Properties
The electrosynthesis and electrochromic properties of polythiophene derivatives have been explored, indicating the utility of such compounds in developing materials with customizable optical properties. For instance, Tóth et al. (2011) reported on the electrochemical synthesis of carboxylic acid functionalized polythiophenes, showcasing their potential in bioactive molecule immobilization and nanoparticle synthesis (Tóth, Janáky, Hiezl, & Visy, 2011).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of derivatives also encompass anticancer, antibacterial, and antifungal applications. Research by Chiriapkin et al. (2021) optimized the synthesis and HPLC analysis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, predicting their use in developing new pharmaceuticals with cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).
特性
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S2/c17-12-7-9(13(18)24-12)15(22)20-16-10(14(19)21)6-11(23-16)8-4-2-1-3-5-8/h1-7H,(H2,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFJMAMGNRCQBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)
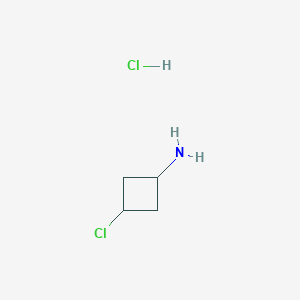
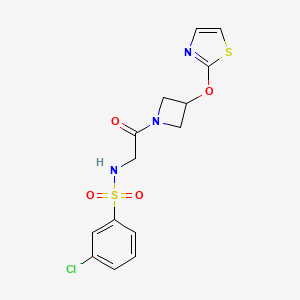
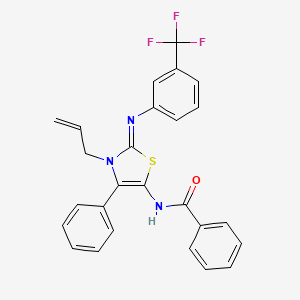
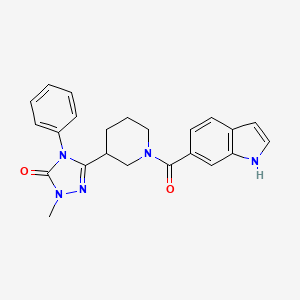
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)
![(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378828.png)
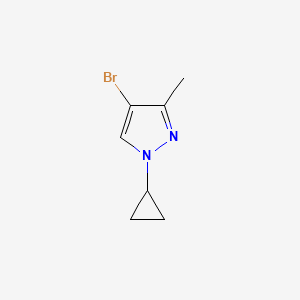
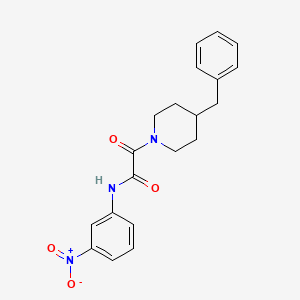
![5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2378833.png)
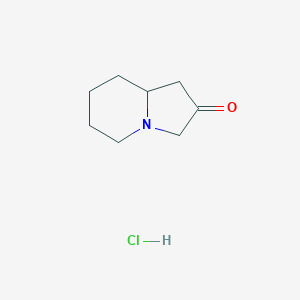
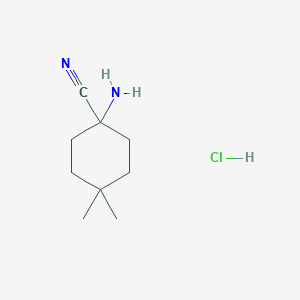
![N-(4-iodophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2378836.png)